molecular formula C8H5N3O2 B2536443 Pyrido[2,3-b]pyrazine-8-carboxylic acid CAS No. 893723-38-1

Pyrido[2,3-b]pyrazine-8-carboxylic acid

Cat. No. B2536443
CAS RN: 893723-38-1
M. Wt: 175.147
InChI Key: ITEIFSLULHWCCL-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine-8-carboxylic acid is a chemical compound with the molecular formula C8H5N3O2 and a molecular weight of 175.14 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives has been achieved through various methods. One approach involves the Buchwald Hartwig C-N coupling reaction . Another method involves the Suzuki–Miyaura cross-coupling reaction . The yield and efficiency of the synthesis can be influenced by factors such as the electron richness of the arylboronic acids and the electron poverty of the quinoxaline substrate .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-b]pyrazine-8-carboxylic acid has been studied using density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory to obtain spectroscopic and electronic properties . The structure exhibits intramolecular charge transfer (ICT) transition, which marks the donor-acceptor (D-A) architecture .


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-b]pyrazine-8-carboxylic acid are complex and can involve various mechanisms. For instance, the corrosion inhibition mechanism of the pyrazine derivatives usually involves the adsorption of the molecules onto the surface of the metal .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-b]pyrazine-8-carboxylic acid have been analyzed in detail. The compound exhibits high photoluminescence quantum efficiency (PLQY) and simple molecular structure . It also possesses high thermal stability, low band gap (1.67-2.36 eV), and comparable HOMO (5.34 to 5.97 eV) and LUMO (3.61 to 3.70 eV) energy levels .

Scientific Research Applications

Treatment of Myocardial Infarction

In scientific literature, pyrido[2,3-b]pyrazine derivatives have been explored for their potential in treating myocardial infarction (heart attack). These compounds may modulate cellular processes related to cardiac health, making them relevant for cardiovascular drug development.

properties

IUPAC Name

pyrido[2,3-b]pyrazine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-8(13)5-1-2-10-7-6(5)9-3-4-11-7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEIFSLULHWCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(=O)O)N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[2,3-b]pyrazine-8-carboxylic acid

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